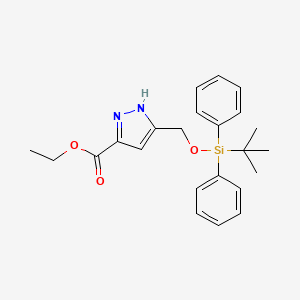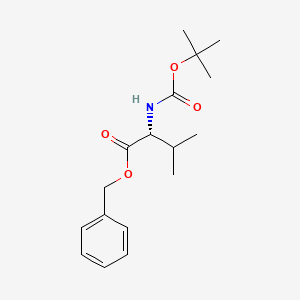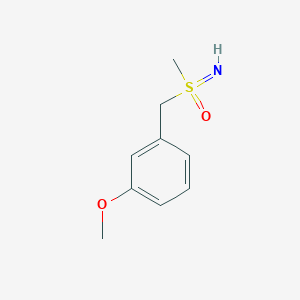
Boc-L-Val-L-Phe-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Val-L-Phe-OMe: is a dipeptide compound consisting of N-tert-butoxycarbonyl-L-valine and L-phenylalanine methyl ester. This compound is often used in peptide synthesis and research due to its stability and ease of handling. The presence of the tert-butoxycarbonyl (Boc) protecting group helps in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of L-Phenylalanine: The free amino group of L-phenylalanine is protected by introducing the Boc group, resulting in Boc-L-phenylalanine.
Coupling Reaction: Boc-L-phenylalanine is then coupled with L-valine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Purification: The resulting Boc-L-Val-L-Phe-OMe is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and continuous flow reactors are often employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Boc-L-Val-L-Phe-OMe can undergo hydrolysis in the presence of acids or bases, leading to the removal of the Boc protecting group and the ester group.
Oxidation: The phenylalanine residue can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like trifluoroacetic acid for Boc removal or other protecting group reagents.
Major Products:
Hydrolysis: L-Val-L-Phe-OMe or L-Val-L-Phe.
Oxidation: Oxidized derivatives of phenylalanine.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-L-Val-L-Phe-OMe is used as a building block in the synthesis of longer peptides and proteins.
Structural Studies: It serves as a model compound for studying peptide bond formation and stability.
Biology:
Enzyme Substrates: Used as a substrate in enzymatic studies to understand protease activity and specificity.
Protein Engineering: Helps in the design and synthesis of novel proteins with desired properties.
Medicine:
Drug Development: this compound and its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor agonists/antagonists.
Industry:
Biotechnology: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Material Science: Employed in the development of peptide-based materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways: Boc-L-Val-L-Phe-OMe primarily acts as a substrate or intermediate in peptide synthesis. Its mechanism of action involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the ester group by the amino group of another amino acid or peptide. The Boc protecting group helps in preventing side reactions during these processes.
Comparison with Similar Compounds
Boc-L-Val-L-Phe: Similar structure but without the methyl ester group.
Boc-L-Val-L-Phe-OH: The carboxylic acid form instead of the ester.
Boc-L-Val-L-Phe-NH2: The amide form instead of the ester.
Uniqueness: Boc-L-Val-L-Phe-OMe is unique due to its combination of the Boc protecting group and the methyl ester, which provides stability and ease of handling during peptide synthesis. This makes it a valuable intermediate in the synthesis of more complex peptides and proteins.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(3,4)5)17(23)21-15(18(24)26-6)12-14-10-8-7-9-11-14/h7-11,13,15-16H,12H2,1-6H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQXNCFAHBZEU-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-1-methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8105086.png)


![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105114.png)


![N-(cyanomethyl)-8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxamide](/img/structure/B8105143.png)




